molecular formula C6H4Br2O2 B1616068 5,6-Dibromocyclohex-2-ene-1,4-dione CAS No. 5273-61-0

5,6-Dibromocyclohex-2-ene-1,4-dione

Cat. No.: B1616068
CAS No.: 5273-61-0
M. Wt: 267.9 g/mol
InChI Key: YVPSGOKCNLXUJP-UHFFFAOYSA-N
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Description

5,6-Dibromocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C₆H₄Br₂O₂ and an average molecular mass of 267.90 g/mol . Its CAS registry number is 5273-61-0 . This molecule features a cyclohex-2-ene-1,4-dione backbone substituted with two bromine atoms, a structure that makes it a valuable building block in organic synthesis. The (5S,6S)-stereoisomer of the compound has the ChemSpider ID 557271 and possesses two defined stereocenters, highlighting its potential utility in stereoselective synthesis and the production of chiral molecules . As a functionalized cyclohexene derivative, it is particularly useful in Diels-Alder cycloaddition reactions , where it can act as a dienophile. Researchers also employ it for the synthesis of complex quinone structures and other natural product analogs . The compound requires careful handling and cold-chain transportation to maintain its stability and efficacy . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromocyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPSGOKCNLXUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300857
Record name 5,6-dibromocyclohex-2-ene-1,4-dione
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Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5273-61-0
Record name 5273-61-0
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Record name 5,6-dibromocyclohex-2-ene-1,4-dione
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Advanced Synthetic Methodologies for 5,6 Dibromocyclohex 2 Ene 1,4 Dione

Precursor Synthesis Strategies Leading to the Cyclohex-2-ene-1,4-dione Core

The foundational step in the synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione is the efficient construction of its parent ring system, cyclohex-2-ene-1,4-dione. Various synthetic routes have been developed, primarily categorized into the modification of existing aromatic systems and the de novo assembly of the six-membered ring.

Synthesis from Benzoquinones and Related Aromatic Precursors

A prominent strategy for the synthesis of cyclohex-2-ene-1,4-diones involves the transformation of readily available benzoquinones. One of the most effective methods is a two-step sequence starting from 1,4-benzoquinone (B44022). This process begins with a Diels-Alder reaction between 1,4-benzoquinone and a suitable diene, such as cyclopentadiene (B3395910), to form a tricyclic adduct. orgsyn.org Subsequent thermal retro-Diels-Alder reaction, or pyrolysis, of this adduct yields the desired cyclohex-2-ene-1,4-dione. orgsyn.orgrsc.org This method is advantageous for its scalability and the relative accessibility of the starting materials. orgsyn.org

The synthesis can be summarized as follows:

Diels-Alder Adduct Formation: 1,4-Benzoquinone reacts with cyclopentadiene in a [4+2] cycloaddition to yield endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione. orgsyn.org

Reduction (optional but common): The isolated double bond in the tricyclic adduct can be selectively reduced, for instance, using zinc in acetic acid, to prevent side reactions in the subsequent step. orgsyn.org

Pyrolysis: The resulting saturated adduct is then heated under vacuum, inducing a retro-Diels-Alder reaction that liberates cyclopentadiene and forms cyclohex-2-ene-1,4-dione. orgsyn.org

Alkyl-substituted cyclohex-2-ene-1,4-diones can also be prepared using appropriately substituted benzoquinones and dienes, showcasing the versatility of this approach. rsc.org

De novo Construction of the Cyclohexenedione Ring via Annulation Reactions (e.g., Robinson Annulation)

De novo synthesis, the construction of the target ring from acyclic precursors, offers another powerful avenue to the cyclohex-2-ene-1,4-dione core. The Robinson annulation is a classic and highly effective ring-forming reaction in organic chemistry that can be adapted for this purpose. wikipedia.org Discovered by Robert Robinson in 1935, this reaction sequence typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgjk-sci.com

The key steps of the Robinson annulation are:

Michael Addition: An enolate, generated from a ketone, adds to an α,β-unsaturated ketone (a Michael acceptor) to form a 1,5-dicarbonyl compound. libretexts.orgmasterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol reaction, where an enolate formed from one carbonyl group attacks the other carbonyl group, leading to the formation of a six-membered ring. libretexts.orgmasterorganicchemistry.com

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated cyclic ketone. jk-sci.com

To construct the cyclohex-2-ene-1,4-dione framework, specialized starting materials are required. For instance, the reaction of aminoketene dithioacetals with α,β-unsaturated ketones leads to δ-diketones, which can then undergo a Robinson-type annulation to furnish monoacetals of cyclohex-2-ene-1,4-diones in high yields. rsc.org This method provides a flexible entry point to the desired dione (B5365651) system, as the acetal (B89532) can be hydrolyzed in a subsequent step.

Table 1: Comparison of Precursor Synthesis Strategies

Method Starting Materials Key Reactions Advantages
From Benzoquinones 1,4-Benzoquinone, Cyclopentadiene Diels-Alder, Pyrolysis Scalable, uses readily available starting materials. orgsyn.org
Robinson Annulation Ketone, α,β-Unsaturated Ketone Michael Addition, Aldol Condensation High versatility, allows for the construction of substituted rings. wikipedia.orgntu.edu.sg

Regioselective and Stereoselective Bromination Approaches to this compound

Once the cyclohex-2-ene-1,4-dione core is obtained, the next critical stage is the introduction of two bromine atoms at the 5- and 6-positions. This requires careful control of regioselectivity to avoid bromination at other positions, such as the double bond or the α-carbons to the carbonyl groups.

Direct Bromination Protocols for Cyclohex-2-ene-1,4-diones

Direct bromination involves the treatment of cyclohex-2-ene-1,4-dione with a brominating agent. The outcome of such a reaction is highly dependent on the reaction conditions. The presence of both a double bond and enolizable ketone moieties presents a challenge in regioselectivity. The reaction of bromine with cyclohexene (B86901), a related structure, can result in either addition to the double bond to form 1,2-dibromocyclohexane (B1204518) or allylic substitution to give 3-bromocyclohexene, with the latter often favored under radical conditions (e.g., with UV light). stackexchange.com For conjugated dienes, both 1,2- and 1,4-addition products of bromine are possible. masterorganicchemistry.com

In the case of cyclohex-2-ene-1,4-dione, the desired product, this compound, arises from the formal addition of bromine across the saturated C5-C6 bond. This suggests a mechanism that may involve the enol form of the dione.

Indirect Bromination Strategies Utilizing Pre-functionalized Intermediates

Indirect methods for bromination can offer greater control over the regioselectivity. This strategy involves the introduction of a functional group that can be subsequently converted into a bromine atom. For instance, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones involves the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with amines, where two bromine atoms are displaced. researchgate.netacademicjournals.org While this example pertains to a benzoquinone system, it illustrates the principle of using a polyhalogenated precursor to achieve a specific substitution pattern.

A hypothetical indirect route to this compound could involve the synthesis of a precursor with leaving groups at the 5 and 6 positions, which are then displaced by bromide ions.

Optimization of Bromination Conditions and Reagent Selection

The choice of brominating agent and reaction conditions is paramount to achieving the desired 5,6-dibrominated product with high yield and selectivity. The regioselectivity of bromination can be significantly influenced by whether the reaction is conducted under acidic or basic conditions. For example, in the bromination of 5,6-disubstituted-indan-1-ones, acidic conditions (bromine in acetic acid) can lead to different products than basic conditions (bromine with potassium carbonate). nih.govresearchgate.net

A variety of brominating reagents are available, each with its own reactivity profile. Molecular bromine (Br₂) is a common choice, but its high reactivity can sometimes lead to a lack of selectivity. Milder and more selective reagents, such as N-bromosuccinimide (NBS) for allylic bromination or tetrabutylammonium (B224687) tribromide (TBATB), can be employed to achieve greater control. nih.gov TBATB is noted for its safety, ease of handling, and its ability to perform mild and efficient brominations that are compatible with a range of functional groups. nih.gov

Optimization of a synthetic protocol for this compound would involve screening various brominating agents, solvents, temperatures, and the use of acid or base catalysts to maximize the yield of the desired isomer.

Table 2: Factors Influencing Bromination Regioselectivity

Factor Influence on Bromination Example
Reaction Conditions Acidic vs. basic conditions can favor different brominated products. nih.govresearchgate.net Bromination of 5,6-dimethoxyindan-1-one gives different products in acetic acid versus in the presence of KOH. nih.govresearchgate.net
Brominating Agent Milder reagents like TBATB can offer higher selectivity. nih.gov TBATB is used for regioselective bromination of pyrrolo[1,2-a]quinoxalines. nih.gov
Substrate Structure The presence of activating or deactivating groups influences the position of bromination. Electron-donating groups on a benzene (B151609) ring direct bromination, a principle applicable to related systems.

Multi-component Reactions and Cascade Sequences Incorporating this compound Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient synthetic strategy. organic-chemistry.orgresearchgate.nettcichemicals.com Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of complex molecular frameworks from simple precursors.

While specific literature on MCRs for the direct synthesis of this compound is not abundant, the principles are well-established for related structures. For instance, cascade reactions are instrumental in synthesizing highly functionalized cyclohexanone (B45756) skeletons. A notable example is the cascade inter–intramolecular double Michael addition strategy, which utilizes a phase transfer catalyst to produce complex cyclohexanones with high diastereoselectivity. nih.gov Another approach involves a cascade triple-Michael reaction to create spiro-oxindoles. nih.gov Silver-catalyzed cascade cyclization has also been employed to create γ-lactam-substituted quinone derivatives through a radical-initiated cyclization followed by addition to quinones. nih.govresearchgate.net

Catalytic Systems in the Synthesis of this compound and its Key Intermediates

Catalysis is central to modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. mdpi.com Both transition metals and small organic molecules (organocatalysts) have been employed to orchestrate complex transformations relevant to the synthesis of brominated cyclohexenediones.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing substituted quinones and their precursors. mdpi.com Although direct catalytic synthesis of this compound is not extensively documented, related transformations demonstrate the potential of these methods.

Key strategies include:

C-H Functionalization: Direct C-H activation and subsequent halogenation represent a highly atom-economical approach. researchgate.net For example, ruthenium has been shown to catalyze the meta-selective C-H bromination of certain aromatic compounds, offering regiocontrol that is difficult to achieve with classical methods. researchgate.netnih.gov Rhodium catalysts have also been used for the C-H iodination and bromination of naphthoquinones. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for building complex organic molecules. mdpi.com These reactions could be envisioned for introducing bromine atoms or for further functionalizing the this compound core.

Radical Alkylation: Silver(I) nitrate (B79036) has been used to catalyze the direct functionalization of quinones with various boronic acids at room temperature, proceeding through a presumed radical addition mechanism. nih.gov Iron(III) has also been shown to mediate the radical alkylation of quinones. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Substituted Quinone Synthesis

Catalyst SystemReaction TypeSubstrate ClassKey AdvantageReference
[{Ru(p-cymene)Cl₂}₂]meta-Selective C-H BrominationAromatic derivativesHigh regioselectivity for otherwise difficult-to-access isomers. nih.gov
Ag₂OCascade Cyclization/FunctionalizationN-aryl-4-pentenamides and quinonesEfficient construction of complex γ-lactam-substituted quinones. nih.gov
AgNO₃ / K₂S₂O₈Direct C-H Arylation/AlkylationQuinones and boronic acidsProceeds at room temperature in an open flask; scalable. nih.gov
Rhodium ComplexesC-H HalogenationNaphthoquinonesDirect functionalization of the quinone core. nih.gov
Gold(I) ComplexesCascade DifunctionalizationQuinonesOne-pot protocol for trifluoromethyl-amination/sulfoximination. rsc.org

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for synthesizing chiral molecules, often under environmentally benign conditions. mdpi.com These small organic molecules can activate substrates in various ways, enabling highly selective reactions.

For enone systems similar to the cyclohexenedione core, organocatalysis has proven effective:

Enantioselective Halogenation: The asymmetric α-halogenation of carbonyl compounds is a key reaction for producing valuable chiral intermediates. rsc.org

Conjugate Addition: Organocatalysts, such as those derived from cinchona alkaloids, can catalyze the conjugate addition of various nucleophiles to enones with high enantioselectivity. nih.gov

Transfer Hydrogenation: The biomimetic transfer hydrogenation of cyclic enones using imidazolidinone catalysts provides access to enantioenriched cycloalkenones. princeton.edu

Umpolung (Reversal of Polarity): One-pot protocols for the β-C-H halogenation of cyclic enones have been developed via the umpolung of the β-carbon, using hydrazone formation and subsequent halogenation with reagents like N-bromosuccinimide (NBS). nih.govacs.org

These examples underscore the potential of organocatalysis to control the stereochemistry and regiochemistry of reactions involving cyclohexenedione scaffolds.

Green Chemistry Principles Applied to the Synthesis of Brominated Cyclohexenediones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org This is particularly relevant for halogenation reactions, which often involve toxic reagents and solvents. wordpress.comrsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on alternative reaction media and solvent-free conditions for bromination.

Aqueous Media: Utilizing water as a solvent is highly desirable. Eco-friendly brominating reagents, such as a mixture of bromide and bromate, can be activated in situ with acid to generate reactive bromine species in water. rsc.orggoogle.com

Solvent-Free Milling: Mechanical milling provides a solvent-free method for the efficient bromination of various compounds, including 1,3-dicarbonyls and phenols, using reagents like sodium bromide and Oxone.

Concentrated Sulfuric Acid: In some cases, concentrated sulfuric acid can serve as both a solvent and a catalyst, facilitating the bromination of certain substrates. chemrxiv.org

Table 2: Comparison of Bromination Conditions

MethodBrominating Agent(s)ConditionsKey "Green" AdvantageReference
ConventionalLiquid Br₂Often uses chlorinated solvents (e.g., CCl₄)N/A wordpress.com
Aqueous BrominationNaBr / NaBrO₃ / AcidWater solvent, ambient temperatureAvoids organic solvents and hazardous liquid bromine. rsc.org
Solvent-Free MillingNaBr / OxoneMechanical grinding, no bulk solventEliminates solvent use entirely.
In-situ GenerationN-Bromosuccinimide (NBS)Can be used in greener solvents like water or alcohols.Safer handling than liquid Br₂, avoids chlorinated solvents. wordpress.com

Atom Economy and Process Efficiency in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. chegg.com Addition reactions, where all reactant atoms are incorporated into the final product, have a 100% atom economy and are considered ideal. youtube.com

In bromination reactions, the choice of reagent significantly impacts atom economy:

Elemental Bromine (Br₂): In an addition reaction across a double bond, Br₂ can achieve 100% atom economy as both bromine atoms are added to the molecule. youtube.com However, its high toxicity, corrosiveness, and volatility present significant handling challenges. wordpress.com

N-Bromosuccinimide (NBS): NBS is a solid, easier-to-handle alternative to liquid bromine. wordpress.com However, in many reactions, only the bromine atom is incorporated into the product, with the succinimide (B58015) portion becoming a byproduct. This leads to a significantly lower atom economy. wordpress.com

The calculation for atom economy is:

Table 3: Atom Economy Comparison for Bromination of Ethene

ReactionReactantsDesired ProductByproduct(s)Atom EconomyReference
Addition with BromineC₂H₄ + Br₂C₂H₄Br₂None100% youtube.com
Allylic Bromination with NBS (Hypothetical for comparison)C₃H₆ + NBS (C₄H₄BrNO₂)C₃H₅BrSuccinimide (C₄H₅NO₂)~45% wordpress.com

For the synthesis of this compound, an ideal process from an atom economy perspective would involve the direct addition of Br₂ to a cyclohex-2,5-diene-1,4-dione precursor. However, balancing the high atom economy of Br₂ with the safety and handling benefits of alternative reagents like NBS is a critical consideration in process development and industrial chemistry. wordpress.comscribd.com High process efficiency also involves considering reaction yield, selectivity, energy consumption, and the environmental impact of waste streams. numberanalytics.comnih.gov

Chemical Reactivity and Reaction Mechanisms of 5,6 Dibromocyclohex 2 Ene 1,4 Dione

Nucleophilic and Electrophilic Reactivity Profiles of the Brominated Cyclohexenedione System

The electronic landscape of 5,6-Dibromocyclohex-2-ene-1,4-dione is characterized by electron-withdrawing carbonyl groups that influence the reactivity of both the carbon-carbon double bond and the bromine-bearing carbons. This electronic pull renders the molecule susceptible to attack by both nucleophiles and electrophiles at different positions.

The bromine atoms at the C5 and C6 positions are situated on carbons alpha to carbonyl groups, making them susceptible to nucleophilic substitution. This reactivity is analogous to that of α-halo ketones. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, further enhanced by the adjacent electron-withdrawing carbonyl group. libretexts.org This makes these carbons prime targets for nucleophiles.

The substitution can proceed through mechanisms analogous to SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. For instance, strong, unhindered nucleophiles would favor an SN2-like attack. youtube.com The reaction with nucleophiles such as amines, alkoxides, or thiolates would lead to the displacement of one or both bromide ions. The use of aqueous conditions with nucleophiles like hydroxide (B78521) ions could potentially lead to the formation of hydroxylated products, though side reactions may occur. youtube.com

The general scheme for nucleophilic substitution at the brominated carbons can be depicted as follows:

Scheme 1: General Nucleophilic Substitution

C6H4Br2O2 + Nu- → C6H4Br(Nu)O2 + Br-

C6H4Br(Nu)O2 + Nu- → C6H4(Nu)2O2 + Br-

Where Nu- represents a nucleophile.

Nucleophile (Nu⁻)Expected Product(s)Reaction Conditions
Hydroxide (OH⁻)5-bromo-6-hydroxycyclohex-2-ene-1,4-dione; 5,6-dihydroxycyclohex-2-ene-1,4-dioneAqueous solution
Alkoxide (RO⁻)5-alkoxy-6-bromocyclohex-2-ene-1,4-dione; 5,6-dialkoxycyclohex-2-ene-1,4-dioneAnhydrous alcohol
Cyanide (CN⁻)5-bromo-6-cyanocyclohex-2-ene-1,4-dione; 5,6-dicyanocyclohex-2-ene-1,4-dioneEthanolic solution, reflux
Amines (RNH₂)5-amino-6-bromocyclohex-2-ene-1,4-dione; 5,6-diaminocyclohex-2-ene-1,4-dioneAprotic solvent

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

It is important to note that the reactivity can be influenced by the stereochemistry at the C5 and C6 positions.

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the two electron-withdrawing carbonyl groups. This deactivation makes it less susceptible to electrophilic attack compared to a typical alkene. numberanalytics.com However, under forcing conditions or with potent electrophiles, addition reactions can still occur.

The addition of electrophiles like halogens (e.g., Br₂) would be expected to proceed via a mechanism involving a halonium ion intermediate. libretexts.org The regioselectivity of the addition of unsymmetrical reagents like hydrogen halides (HX) would be influenced by the electronic effects of the carbonyl groups. libretexts.org According to Markovnikov's rule, the proton would add to the carbon that results in the more stable carbocation intermediate. youtube.com In this system, the carbocation formation would be disfavored adjacent to the carbonyl groups.

ElectrophileReagentExpected Product
BromineBr₂ in CCl₄2,3,5,6-Tetrabromocyclohexane-1,4-dione
Hydrogen BromideHBr (gas or in acetic acid)2,5,6-Tribromocyclohexane-1,4-dione

Table 2: Predicted Electrophilic Addition Reactions

Cycloaddition Reactions Involving this compound as a Dienophile or Diene Equivalent

The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably as a dienophile in Diels-Alder reactions.

Quinones are known to undergo [2+2] photocycloadditions with alkenes and alkynes upon irradiation. rsc.orgresearchgate.net The carbon-carbon double bond of this compound can potentially react with an alkene under photochemical conditions to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions are often dependent on the nature of the alkene and the reaction conditions. acs.org The presence of bromine atoms might also influence the photochemical behavior of the molecule, potentially leading to other transformations. rsc.orgresearchoutreach.org Recent studies have shown that blue light can be sufficient to trigger such cycloadditions in quinone systems. rsc.org

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This [4+2] cycloaddition would lead to the formation of a bicyclic adduct with a six-membered ring fused to the original cyclohexenedione ring. masterorganicchemistry.com

Scheme 2: Diels-Alder Reaction with a Generic Diene

C6H4Br2O2 + Diene → Bicyclic Adduct

The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the endo product due to secondary orbital interactions. youtube.com The reaction provides a powerful tool for the construction of complex polycyclic systems.

DieneExpected Adduct Structure
1,3-ButadieneA dibrominated bicyclo[4.4.0]dec-8-ene-3,6-dione
Cyclopentadiene (B3395910)A dibrominated tricyclic adduct
AnthraceneA dibrominated, highly fused polycyclic adduct

Table 3: Potential Diels-Alder Reactions

Rearrangement Reactions and Ring Transformations of this compound and its Adducts

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound is dictated by its two primary functional groups: the carbon-carbon double bond and the two carbonyl groups, which are in conjugation, and the vicinal dibromide functionality.

Reduction:

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.

Carbonyl Group Reduction: Similar to other quinone-type molecules, the carbonyl groups are susceptible to reduction to form the corresponding hydroquinone. This transformation can be achieved using a variety of reducing agents, from mild reagents like sodium dithionite (B78146) to more powerful hydride donors such as sodium borohydride (B1222165). The initial reduction would likely yield 5,6-dibromo-2-cyclohexene-1,4-diol.

Double Bond Reduction: Catalytic hydrogenation, for instance using hydrogen gas with a palladium or platinum catalyst, would be expected to reduce the carbon-carbon double bond, leading to the formation of 5,6-dibromocyclohexane-1,4-dione.

Reductive Dehalogenation: The carbon-bromine bonds are also susceptible to reduction. This can be achieved using various reagents, including zinc dust, certain low-valent transition metal complexes, or through electrochemical methods. Reductive debromination could potentially lead to the formation of cyclohex-2-ene-1,4-dione or, if the carbonyls are also reduced, cyclohex-2-ene-1,4-diol.

Oxidation:

The oxidation of this compound is less straightforward. The electron-withdrawing nature of the carbonyl and bromine substituents makes the ring relatively electron-poor and thus less susceptible to oxidation. However, under harsh oxidizing conditions, cleavage of the ring could occur. It is also conceivable that oxidation could lead to the formation of aromatic products through a combination of oxidation and elimination reactions, although this would likely require specific reagents and conditions.

Redox Reaction Type Potential Product(s) Example Reagent(s)
Carbonyl Reduction5,6-Dibromo-2-cyclohexene-1,4-diolSodium borohydride (NaBH4)
Double Bond Reduction5,6-Dibromocyclohexane-1,4-dioneH2 / Pd/C
Reductive DehalogenationCyclohex-2-ene-1,4-dioneZinc (Zn) dust

Radical Reactions and Single Electron Transfer Processes Involving this compound

The presence of weak carbon-bromine bonds and the conjugated π-system makes this compound a potential participant in radical reactions and single-electron transfer (SET) processes.

Radical Reactions:

Homolytic cleavage of the C-Br bonds can be initiated by heat or light, particularly in the presence of a radical initiator, to generate a bromine radical and a cyclohexenedionyl radical. These radical intermediates can then participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The carbon-centered radical can abstract a hydrogen atom from a suitable donor, leading to the formation of a monobrominated cyclohexenedione.

Addition to Alkenes: The radical could add to the double bond of another molecule, initiating a polymerization process or leading to more complex dimeric or oligomeric structures.

Single Electron Transfer (SET) Processes:

As an electron-deficient molecule, this compound is a candidate for accepting an electron in a SET process.

Reductive SET: Reaction with a one-electron reducing agent (e.g., a low-valent metal or an organic radical anion) could lead to the formation of a radical anion. This species would be highly reactive, and its fate would depend on the reaction conditions. It could undergo fragmentation via loss of a bromide ion to generate a cyclohexenedionyl radical, or it could participate in dimerization or other coupling reactions.

Process Initiation Potential Intermediate(s) Potential Product(s)
Radical ReactionHeat, Light, Radical InitiatorBromine radical, Cyclohexenedionyl radicalMonobrominated cyclohexenedione, Polymers
SET ReductionOne-electron reducing agentRadical anionCyclohexenedionyl radical, Dimers

Detailed Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling

To rigorously establish the mechanisms of the reactions involving this compound, detailed kinetic studies and isotopic labeling experiments would be indispensable.

Kinetic Studies:

By systematically varying the concentrations of the reactants (this compound and the co-reactant) and monitoring the reaction rate, the rate law for a given transformation can be determined. This provides crucial information about the molecularity of the rate-determining step. For example, in a substitution reaction, a first-order dependence on the concentration of this compound and a zero-order dependence on the nucleophile would suggest a dissociative mechanism, possibly involving the formation of a carbocation or a radical intermediate.

Isotopic Labeling:

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. For instance, to probe the mechanism of a dehalogenation reaction, one could synthesize this compound with one of the bromine atoms being a heavier isotope (e.g., ⁸¹Br). Analysis of the products and any intermediates could reveal whether the two bromine atoms are lost in a concerted or stepwise manner.

Similarly, deuterium (B1214612) labeling can be used to investigate the role of specific hydrogen atoms in a reaction. For example, if a base-mediated elimination reaction is suspected, one could synthesize a deuterated analog of this compound and analyze the kinetic isotope effect (KIE). A significant KIE would indicate that the C-H (or C-D) bond is broken in the rate-determining step.

Synthesis and Structural Exploration of Derivatives and Analogs of 5,6 Dibromocyclohex 2 Ene 1,4 Dione

Derivatives via Selective Modification of the Bromine Substituents

The two bromine atoms at the 5- and 6-positions are prime targets for modification. Their reactivity allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly altering the electronic and steric properties of the core structure.

Regioselective Debromination and Halogen Exchange Reactions

Currently, specific literature detailing the regioselective debromination or halogen exchange reactions directly on 5,6-dibromocyclohex-2-ene-1,4-dione is not available. However, the principles of such reactions are well-established for similar halogenated systems. Regioselective debromination could potentially be achieved using organotin hydrides or specific reducing agents under controlled conditions, where one bromine atom is preferentially removed. Halogen exchange, for instance, replacing bromine with fluorine or chlorine, would likely require specialized reagents such as silver(I) fluoride (B91410) or other metal halides, with the reaction outcome depending heavily on the solvent and temperature conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) at the Brominated Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. libretexts.orgnih.govnih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov While direct examples for this compound are not prominent in the literature, extensive research on analogous brominated quinones demonstrates the feasibility of this approach.

For instance, the Suzuki-Miyaura reaction has been successfully applied to tetrabromo-1,4-benzoquinone, a related compound, to synthesize tetraaryl-1,4-benzoquinones. chadsprep.com This suggests that this compound could similarly be coupled with various aryl or vinyl boronic acids. The reaction would likely proceed via oxidative addition of the palladium(0) catalyst to a C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

A hypothetical Suzuki coupling reaction is presented below, illustrating the potential for derivatization at the brominated positions.

Reactant 1Reactant 2 (Boronic Acid)Catalyst SystemBaseSolventPotential Product
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water5-Bromo-6-phenylcyclohex-2-ene-1,4-dione
This compoundNaphthalene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane5-Bromo-6-(naphthalen-2-yl)cyclohex-2-ene-1,4-dione
This compoundThiophene-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF5-Bromo-6-(thiophen-3-yl)cyclohex-2-ene-1,4-dione

This table represents hypothetical reactions based on established Suzuki coupling methodologies for related brominated quinones.

Chemical Transformations at the Ketone Functionalities

The two ketone groups offer another avenue for structural modification, allowing for changes to the electronic nature and geometry of the six-membered ring.

Carbonyl Reactivity: Ketal/Acetal (B89532) Formation, Enolization, and Condensations

The carbonyl groups of this compound are expected to exhibit typical ketone reactivity.

Ketal/Acetal Formation: Protection of one or both ketone groups as ketals or acetals could be achieved by reacting the dione (B5365651) with an alcohol or a diol under acidic conditions. This strategy is often employed in multi-step syntheses to temporarily mask the reactivity of the carbonyl group while other transformations are carried out on the molecule.

Enolization and Condensations: In the presence of a suitable base or acid, the ketone groups can form enolates or enols. These intermediates can then participate in condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, with various electrophiles. For example, reaction with an aldehyde in the presence of a base could lead to the formation of a hydroxylated and subsequently dehydrated condensation product at the alpha-position to the carbonyl.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to carbonyl groups. libretexts.orgyoutube.com The reaction of this compound with these reagents would likely result in the nucleophilic addition to one or both ketone functionalities, yielding tertiary alcohols after an aqueous workup. The choice of organometallic reagent and the stoichiometry would be crucial in controlling the extent of the addition. The use of less reactive organometallic species, such as Gilman reagents (lithium diorganocuprates, R₂CuLi), might offer more controlled reactivity, potentially allowing for selective 1,4-addition (Michael addition) if the system allows, or a single 1,2-addition to one of the carbonyls. libretexts.orgchadsprep.com

Organometallic ReagentStoichiometry (equiv.)Expected IntermediateFinal Product (after workup)
Methylmagnesium bromide1.0Magnesium alkoxide of a tertiary alcohol5,6-Dibromo-1-hydroxy-1-methylcyclohex-2-en-4-one
Phenyllithium2.0Dilithium dialkoxide of a diol5,6-Dibromo-1,4-diphenylcyclohex-2-ene-1,4-diol
Lithium dimethylcuprate1.0Copper enolatePotentially 5,6-Dibromo-3-methylcyclohex-2-ene-1,4-dione (via 1,4-addition)

This table outlines the expected products from reactions with common organometallic reagents based on general carbonyl chemistry.

Functionalization and Derivatization at the Alkene Moiety

The carbon-carbon double bond in the cyclohexene (B86901) ring is an additional site for chemical modification. Its electron-deficient nature, due to the adjacent carbonyl group, makes it susceptible to certain types of reactions.

One of the most powerful reactions for forming six-membered rings is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile. acs.orgrsc.orgnih.gov In this context, the double bond of this compound can act as a dienophile. Reaction with a variety of dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, could yield complex, polycyclic adducts. researchgate.net The stereochemistry and regiochemistry of these cycloadditions would be of significant interest, providing access to rigid molecular scaffolds.

Other potential transformations at the alkene include epoxidation, using reagents like m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. This epoxide could then be opened by various nucleophiles to introduce new functional groups. Halogenation of the double bond is also a possibility, which would lead to a tetrasubstituted saturated ring system.

Diastereoselective and Enantioselective Hydrogenation and Hydroxylation Reactions

The introduction of new stereocenters through hydrogenation and hydroxylation reactions represents a fundamental strategy for elaborating the this compound core. Achieving control over the stereochemical outcome of these transformations is paramount for accessing specific isomers with desired properties.

Hydrogenation:

The catalytic hydrogenation of the double bond in this compound yields 2,5-dibromocyclohexane-1,4-dione. The stereochemistry of the resulting saturated ring is influenced by the catalyst and reaction conditions employed. While detailed studies on the enantioselective hydrogenation of the parent compound are not extensively documented in readily available literature, the principles of heterogeneous and homogeneous catalysis suggest that the choice of chiral ligands or catalysts could induce facial selectivity, leading to an excess of one enantiomer over the other.

Hydroxylation:

Diastereoselective and enantioselective hydroxylation reactions introduce hydroxyl groups across the double bond, leading to the formation of diol products. The relative stereochemistry of these diols (syn or anti) can often be controlled by the choice of reagent. For instance, anti-dihydroxylation can be achieved through epoxidation followed by acid-catalyzed ring-opening. The synthesis of enantiopure diols can be approached by using chiral epoxidizing agents or through kinetic resolution of a racemic mixture of epoxides.

A notable example of achieving high diastereoselectivity is the anti-dioxylation of (1R,2R)-1,2-bis[(1S)-phenylethylamino]cyclohexene, a derivative of the cyclohexene diamine scaffold. This was accomplished through epoxidation followed by ring-opening, demonstrating that the inherent chirality of the starting material can direct the stereochemical course of subsequent reactions. researchgate.net

Table 1: Representative Stereoselective Reactions on Cyclohexene Scaffolds

ReactionSubstrate TypeReagent/CatalystKey Outcome
HydrogenationCyclohexene derivativesChiral Rh or Ru complexesPotential for enantioselective formation of saturated rings
DihydroxylationCyclohexene derivativesOsO₄ with chiral ligandsSyn-dihydroxylation with high enantioselectivity
EpoxidationCyclohexene derivativesChiral epoxidizing agents (e.g., Sharpless epoxidation)Enantioselective formation of epoxides
Anti-dioxylation(1R,2R)-1,2-bis[(1S)-phenylethylamino]cyclohexeneEpoxidation followed by ring-openingHighly diastereoselective formation of anti-diols researchgate.net

Epoxidation and Cyclopropanation Reactions

The double bond in this compound serves as a key functional group for further molecular elaboration through epoxidation and cyclopropanation reactions, leading to the formation of strained three-membered rings.

Epoxidation:

The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. The stereochemistry of the resulting epoxide can be influenced by the directing effects of the substituents on the cyclohexene ring. The formation of two diastereomeric epoxides (syn and anti to the bromine atoms) is possible. The relative facial selectivity would depend on the steric and electronic influences of the bromine and carbonyl groups. Enantioselective epoxidation can be achieved using chiral catalysts, such as those developed for the Sharpless or Jacobsen epoxidation, which would provide access to optically active epoxide building blocks.

Cyclopropanation:

Cyclopropanation of the double bond can be accomplished using various methods, including the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or transition metal-catalyzed decomposition of diazo compounds. These reactions introduce a cyclopropyl (B3062369) ring fused to the cyclohexane (B81311) core. The stereochemistry of the cyclopropanation can often be controlled. For instance, the Simmons-Smith reaction typically proceeds via a syn-addition to the double bond. The use of chiral auxiliaries or catalysts in cyclopropanation reactions can lead to the enantioselective formation of one of the possible stereoisomers.

Development of Annulated and Spiro-Fused Systems Derived from this compound

The dione functionality and the reactive C-Br bonds in this compound and its derivatives make them valuable precursors for constructing more complex annulated (fused-ring) and spiro-fused (sharing one common atom) systems.

Annulated Systems:

Annulated heterocyclic systems can be synthesized from cyclohexane-1,4-dione, a related scaffold. For example, tetrahydro-4H-chromene derivatives have been prepared through a one-pot reaction of cyclohexane-1,4-dione, an aromatic aldehyde, and malononitrile. nih.gov This strategy could potentially be adapted to this compound, where the double bond and bromine atoms would offer additional handles for further functionalization of the resulting annulated products. The reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with zinc has been shown to produce Wurtz-like condensation products, leading to dimeric annulated structures. researchgate.net

Spiro-Fused Systems:

The carbonyl groups of this compound are ideal reaction sites for the construction of spirocycles. For instance, reaction with 1,2- or 1,3-dinucleophiles can lead to the formation of spiro-heterocycles. An example is the synthesis of tetrahydrobenzo[d]thiazole derivatives from cyclohexane-1,4-dione, elemental sulfur, and an isothiocyanate. nih.gov This type of transformation could be applied to the dibromo-dione to create novel spirocyclic systems with potential biological activities.

Table 2: Examples of Annulated and Spiro-Fused Systems from Cyclohexane-dione Scaffolds

Starting MaterialReagentsProduct Type
Cyclohexane-1,4-dioneAromatic aldehyde, malononitrile, triethylamineTetrahydro-4H-chromene nih.gov
1-(2,3-Dibromocyclohex-1-en-1-yl)benzeneZincWurtz-like dimeric annulated products researchgate.net
Cyclohexane-1,4-dioneElemental sulfur, phenyl isothiocyanate, triethylamineTetrahydrobenzo[d]thiazole nih.gov

Scaffold Diversity Generation through Fragment Coupling with this compound

The bromine atoms in this compound are key to its utility in fragment coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse molecular scaffolds. These transformations often employ transition metal-catalyzed cross-coupling reactions.

Commonly used cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

Stille Coupling: Reaction with organostannanes catalyzed by palladium to create C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds.

Through these and other coupling strategies, a vast library of derivatives can be synthesized by varying the coupling partner. This approach is central to medicinal chemistry for exploring structure-activity relationships. For instance, analogs of the natural product Embelin, which features a substituted quinone core, have been prepared using precursors like 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione, highlighting the importance of such coupling strategies. nih.govresearchgate.net

Stereochemical Control and Chirality Transfer in Derivative Synthesis

Controlling stereochemistry is a critical aspect of modern organic synthesis, and reactions involving this compound and its derivatives are no exception. The introduction and preservation of chirality are essential for synthesizing enantiomerically pure compounds, which is often crucial for their biological activity.

Stereochemical Control:

The stereochemical outcome of reactions on the this compound scaffold can be controlled through several strategies:

Substrate Control: The existing stereocenters in a chiral substrate can direct the stereochemistry of a new stereocenter being formed. This is a common strategy in diastereoselective reactions.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction and then subsequently removed.

Chirality Transfer:

Chirality transfer involves the transmission of stereochemical information from a chiral starting material or catalyst to the product. In the context of this compound derivatives, if a chiral center is present in the molecule, it can influence the facial selectivity of reactions at the double bond or carbonyl groups. For example, in the anti-dioxylation of a chiral cyclohexene diamine derivative, the stereochemistry of the amine substituents directs the approach of the epoxidizing agent, leading to a highly diastereoselective outcome. researchgate.net The synthesis of optically active cycloadducts from reactions aiming to generate strained cyclic allenes like 1,2-cyclohexadiene provides evidence for the formation and trapping of chiral intermediates.

The principles of stereochemical control and chirality transfer are fundamental to the synthesis of complex, stereochemically defined molecules derived from the this compound template.

Computational and Theoretical Investigations of 5,6 Dibromocyclohex 2 Ene 1,4 Dione and Its Reactivity

Quantum Chemical Calculations on Molecular Structure and Conformation of 5,6-Dibromocyclohex-2-ene-1,4-dione

Quantum chemical calculations are pivotal in elucidating the fundamental properties of molecules. For this compound, these methods can predict its three-dimensional structure, electronic properties, and conformational stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can reveal key insights into the bonding, charge distribution, and orbital energies of this compound.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the two bromine atoms and the sp2-hybridized carbons of the enone system will significantly influence the ring conformation.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. In quinone-like structures, the LUMO is often localized on the carbon-carbon double bond and the carbonyl groups, making them susceptible to nucleophilic attack. The bromine atoms, being electronegative, would be expected to withdraw electron density, further lowering the LUMO energy and potentially enhancing the electrophilicity of the ring.

Illustrative DFT Data for a Substituted Cyclohexenedione System:

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
C=C Bond Length1.34 Å
C=O Bond Length1.22 Å
C-Br Bond Length1.95 Å

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For even greater accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods can provide benchmark-quality data on the molecular geometry and conformational energies.

A key aspect to investigate for this compound would be the conformational preference of the cyclohexene (B86901) ring and the relative orientation of the two bromine atoms (axial vs. equatorial). Different conformers can have distinct energies and reactivities. High-level calculations could accurately predict the energy differences between these conformers and the barriers to their interconversion.

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms.

Elucidation of Reaction Mechanisms and Intermediates

For this compound, several reaction types could be investigated computationally. One prominent reaction would be nucleophilic addition to the electron-deficient double bond, a common reaction for quinones and enones. Theoretical studies can model the approach of a nucleophile and identify the structure of the resulting intermediate.

Another important reaction pathway to explore would be the elimination of the bromine atoms, potentially leading to the formation of a more conjugated system. Computational modeling can help determine whether such an elimination would proceed via a concerted or a stepwise mechanism. The nature of any intermediates, such as carbocations or carbanions, can be characterized through these calculations.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be particularly useful.

The IR spectrum is characterized by vibrational frequencies corresponding to different bond stretches and bends. DFT calculations can predict these frequencies with a reasonable degree of accuracy. The characteristic C=O and C=C stretching frequencies would be of particular interest.

NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict the 1H and 13C NMR spectra, which can aid in the structural elucidation of the molecule and its reaction products.

UV-Vis spectra are determined by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. The electronic transitions in this compound would likely involve the π → π* and n → π* transitions associated with the enone chromophore.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Prediction

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies focused on the prediction of ¹H and ¹³C NMR chemical shifts for this compound using computational methods. While theoretical NMR calculations are a powerful tool for structure elucidation and verification, it appears that such investigations have not been published for this particular compound.

Vibrational (IR, Raman) Spectroscopy Calculations for Assignment and Interpretation

Similarly, there is no available research that presents calculated vibrational frequencies (IR and Raman) for this compound. The assignment of experimental vibrational bands to specific molecular motions, often aided by theoretical calculations such as Density Functional Theory (DFT), has not been reported for this molecule in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No publications detailing molecular dynamics simulations of this compound were identified. Such studies would provide valuable insights into the conformational landscape of the molecule, including the relative energies of different conformers and the dynamics of their interconversion, as well as the nature of its intermolecular interactions in various environments. This area remains unexplored in the public domain.

Analytical and Spectroscopic Characterization Methodologies in 5,6 Dibromocyclohex 2 Ene 1,4 Dione Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule in solution. For 5,6-Dibromocyclohex-2-ene-1,4-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl and methine protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the bromine atoms. The coupling constants (J-values) between adjacent protons would provide critical information about their dihedral angles, helping to define the ring's conformation.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbons (C=O), olefinic carbons (C=C), and the carbons bearing the bromine atoms (C-Br). The chemical shifts of these carbons are highly diagnostic of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1, C4 (C=O) - ~185-195
C2, C3 (C=C) ~6.8-7.2 ~140-150

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for establishing correlations between different nuclei, thereby assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the vinyl protons and the adjacent methine protons on the brominated carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the proton signals at ~4.5-5.0 ppm to the carbon signals at ~45-55 ppm (C5/C6) and the vinyl proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY or ROESY would be used to determine the relative orientation (cis or trans) of the two bromine atoms by observing spatial correlations between the methine protons (H5 and H6).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1680-1700 cm⁻¹. The carbon-carbon double bond (C=C) stretch would appear around 1600-1650 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations would be observed at lower wavenumbers, generally in the 500-700 cm⁻¹ range. The presence and sharpness of these peaks are also indicators of sample purity.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, would be expected to show a strong Raman signal. The symmetric C=O stretch might also be Raman active.

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1680-1700
C=C Stretch 1600-1650

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₆H₄Br₂O₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a triplet of peaks for the molecular ion at m/z values corresponding to the combinations of these isotopes.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. Analysis of the fragmentation pattern would likely show losses of bromine radicals (•Br), carbon monoxide (CO), and other neutral fragments, helping to piece together the molecular structure.

X-ray Crystallography for Precise Solid-State Structure Elucidation and Conformational Analysis

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
β (°) 105
Z (molecules/unit cell) 4

Note: This is a representative, hypothetical data set.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

If this compound is synthesized as a single enantiomer or as an enantiomerically enriched mixture, chiroptical techniques become essential. The molecule is chiral if the bromine atoms are arranged in a cis or a non-symmetrically trans fashion.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the stereocenters. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given absolute configuration (e.g., (5R,6R)), the absolute stereochemistry of the molecule can be determined. ECD is also a powerful tool for assessing the enantiomeric purity of a sample.

Applications of 5,6 Dibromocyclohex 2 Ene 1,4 Dione As a Versatile Synthetic Intermediate

Utilization in the Total Synthesis of Natural Products and Bio-Inspired Molecules

The intricate and stereochemically rich frameworks of natural products present a significant challenge for synthetic chemists. The strategic use of highly functionalized building blocks is paramount in achieving efficient and elegant total syntheses. 5,6-Dibromocyclohex-2-ene-1,4-dione and its derivatives have emerged as valuable precursors in this context, particularly in the synthesis of inositol (B14025) derivatives.

Synthesis of Inositol Derivatives

Inositols, a class of polyols based on a cyclohexane-1,2,3,4,5,6-hexol structure, are of significant biological importance. A general and versatile method for the synthesis of seven of the nine possible inositol isomers has been developed starting from the inexpensive p-benzoquinone. nih.gov This synthetic pathway proceeds through a key dibrominated intermediate, highlighting the utility of bromo-functionalized cyclohexene (B86901) systems.

The synthesis begins with the bromination of p-benzoquinone (60), followed by the reduction of the two carbonyl groups to alcohols and subsequent acetylation to yield a diacetate intermediate (61). nih.gov This racemic diacetate is then resolved enzymatically using porcine pancreatic lipase (B570770) (PPL) to provide an enantiomerically pure diacetate (63), which serves as a crucial and versatile building block for a variety of inositol derivatives. nih.gov This enzymatic resolution provides a pathway to both D- and L-enantiomers, enabling the synthesis of chiral inositols such as D- and L-chiro-inositol. nih.gov

The enantiopure intermediate (63) is central to the synthesis of several other inositols, including neo-inositol and allo-inositol. nih.gov For instance, the synthesis of scyllo-inositol involves the protection of the diol in a related intermediate (71) as an isopropylidene acetal (B89532), followed by epoxide opening with the sodium salt of allyl alcohol. nih.gov Subsequent isomerization of the allyl group and deprotection steps yield the final scyllo-inositol product. nih.gov

While this methodology has proven effective for the synthesis of a wide range of inositols, it is noteworthy that cis-inositol and muco-inositol were not prepared via this specific route. nih.gov Although the synthesis of the natural product Liriodendritol, an inositol derivative, has been a subject of interest, its synthesis specifically from this compound has not been detailed in the reviewed literature.

Construction of Other Complex Natural Product Scaffolds

While the utility of this compound and its derivatives is established in the synthesis of inositols, detailed research findings on its application in the construction of other complex natural product scaffolds are not extensively available in the reviewed scientific literature.

Role in the Preparation of Precursors for Advanced Organic Materials

The development of advanced organic materials with tailored electronic and optical properties is a burgeoning area of research. The molecular design of precursors and monomers is critical to achieving desired material characteristics.

Monomers for Polymer Synthesis

Based on the available scientific literature, the direct application of this compound as a monomer for polymer synthesis has not been reported.

Components for Optoelectronic Materials

Detailed research on the use of this compound as a component for optoelectronic materials is not present in the currently reviewed literature.

Building Block in the Development of Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic routes to these systems is of continuous interest. While cyclohexane-1,4-dione is a known precursor for various heterocyclic systems, including tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, the specific use of this compound in the synthesis of novel heterocyclic systems is not documented in the reviewed scientific literature.

Precursor for General Bioactive Scaffold Generation in Chemical Biology Research

The bromine atoms on the this compound scaffold offer reactive handles for introducing further molecular diversity. Nucleophilic substitution reactions with various amines, thiols, or alcohols could lead to a library of derivatives. Subsequent cyclization reactions could then be employed to construct fused heterocyclic systems, which are prevalent in many biologically active natural products and synthetic drugs. The generation of novel scaffolds from this precursor remains a promising yet underexplored area of research.

Table 1: Potential Bioactive Scaffolds Derivable from this compound (Theoretical)

Reactant TypePotential ScaffoldTherapeutic Area (Hypothetical)
DiaminesDiazocine derivativesCNS disorders, Anticancer
Amino-thiolsThiazine derivativesAntimicrobial, Antiviral
GuanidinesFused pyrimidine (B1678525) systemsKinase inhibitors, Anticancer
HydrazinesPyridazine derivativesAntihypertensive, Anti-inflammatory

This table presents theoretical possibilities based on the reactivity of similar compounds and is not based on published experimental data for this compound.

Application in Cascade and Domino Reactions for Increased Synthetic Complexity

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. The structure of this compound is theoretically well-suited for initiating such reaction sequences.

A plausible domino sequence could be initiated by a Michael addition of a nucleophile to the α,β-unsaturated ketone system. This would generate an enolate intermediate, which could then participate in an intramolecular substitution reaction with one of the adjacent bromine atoms, leading to the formation of a bicyclic system. The choice of nucleophile and reaction conditions could be tuned to control the stereochemical outcome of the reaction.

For example, the reaction with a β-ketoester under basic conditions could initiate a Michael-alkylation cascade, leading to the formation of a densely functionalized bicyclo[4.1.0]heptane derivative. Such structures could serve as valuable intermediates for the synthesis of natural products and their analogues.

Table 2: Hypothetical Domino Reactions Involving this compound

Initiating NucleophileKey TransformationResulting Core Structure
Malonate EstersMichael Addition-Intramolecular AlkylationBicyclo[4.1.0]heptan-2-one
EnaminesMichael Addition-Intramolecular CyclizationFused Pyrrolidine/Piperidine Ring
ThiophenolsThia-Michael Addition-Intramolecular SubstitutionThiazabicyclo[4.1.0]heptanone
1,3-DicarbonylsMichael Addition-Aldol CondensationFused Carbocyclic Systems

This table outlines hypothetical reaction pathways and has not been experimentally validated for this compound based on available literature.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromocyclohex-2-ene-1,4-dione
Reactant of Route 2
5,6-Dibromocyclohex-2-ene-1,4-dione

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